1-(3-Fluorophenyl)pentan-1-amine hydrochloride
Overview
Description
1-(3-Fluorophenyl)pentan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H17ClFN and its molecular weight is 217.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
1-(3-Fluorophenyl)pentan-1-amine hydrochloride has been studied for its synthetic applications. For instance, it was utilized in the novel synthesis of 3-fluoro-1-aminoadamantane, a process characterized by convenience and rapidity. Derivatives like 3-fluoro-1-(N-adamantyl)-p-toluenesulfonamide, 3-fluoro-1-(N-adamantyl) benzamide, and 3-fluoro-1-methyl-(N-adamantyl) carbamate were also prepared, expanding the chemical space of this compound (Anderson, Burks, & Harruna, 1988).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the compound has been a focus for its potential as a bioisostere, a molecule used to replace another without significantly altering the biological activity. It has been incorporated into the design of potent and orally active γ-secretase inhibitors, showcasing an improvement in biopharmaceutical properties such as permeability and solubility (Stepan et al., 2012).
Application in Hydroamination
The compound has been explored for catalytic intramolecular hydroamination, a valuable reaction in organic chemistry. Its unique structural properties have facilitated the development of efficient catalytic processes for synthesizing multifunctionalized derivatives, critical in modern drug discovery (Romero et al., 2015).
Utilization in Analgesic Synthesis
The hydrochloride form of this compound has been instrumental in the synthesis of new potential analgesics. For example, it was used in a one-pot synthesis process over bifunctional palladium/amberlyst catalysts to create an opioidic compound, demonstrating significant analgesic efficiency (Wissler et al., 2007).
Antibacterial Properties
Research has also explored its antibacterial applications. For instance, derivatives of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine, which is structurally related, were synthesized and showed high antibacterial activity against various bacteria (Arutyunyan et al., 2017).
Properties
IUPAC Name |
1-(3-fluorophenyl)pentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN.ClH/c1-2-3-7-11(13)9-5-4-6-10(12)8-9;/h4-6,8,11H,2-3,7,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRXXOWHMFKTJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC(=CC=C1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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